

early research on 1,2,6-Hexanetriol discovery and characterization

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1,2,6-Hexanetriol

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Early Research on 1,2,6-Hexanetriol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,6-Hexanetriol is a trihydric alcohol that has garnered interest due to its versatile properties, finding applications as a solvent, humectant, and a key intermediate in the synthesis of various polymers and specialty chemicals.[1][2][3] Its unique structure, featuring two primary and one secondary hydroxyl group, imparts properties that are in some aspects superior to glycerol, such as greater thermal stability and lower hygroscopicity.[1] This technical guide delves into the early research surrounding the discovery and characterization of **1,2,6-Hexanetriol**, providing a detailed look at its synthesis, physical and chemical properties, and the experimental protocols that were foundational to its understanding.

Discovery and Early Synthesis

The invention of **1,2,6-Hexanetriol** is detailed in U.S. Patent 2,768,213, which describes it as a new and useful trihydric alcohol.[4] Early research focused on establishing a commercially viable synthesis route. The most prominent early method for the production of racemic **1,2,6-Hexanetriol** involves a multi-step process starting from propylene. This process includes the partial oxidation of propylene to acrolein, followed by the thermal dimerization of acrolein to



3,4-dihydro-2-formyl-2H-pyran (acrolein dimer).[1][4] The acrolein dimer is then converted to **1,2,6-Hexanetriol** through hydrolysis and reduction.[1][4]

An alternative and more direct route involves the acid hydrolysis of the acrolein dimer in a dilute aqueous solution to produce 2-hydroxyadipaldehyde, which is subsequently catalytically hydrogenated to yield **1,2,6-Hexanetriol**.[1] However, this direct route was found to have drawbacks, including the production of a slightly colored product and rapid poisoning of the hydrogenation catalyst due to high aldehyde concentrations.[1]

To circumvent these issues, an improved industrial production method was developed. This process involves dissolving the acrolein dimer in an excess of an alcohol, leading to the addition of the alcohol to the double bond and the formation of an alkoxyaldehyde or its hemiacetal.[1] This intermediate is then simultaneously hydrolyzed and hydrogenated to produce a colorless and odorless **1,2,6-Hexanetriol** with high purity.

More contemporary research has explored the synthesis of **1,2,6-Hexanetriol** from renewable resources, specifically from the platform chemical hydroxymethylfurfural (HMF), which can be derived from carbohydrates.[1]

Characterization and Physical Properties

Early characterization of **1,2,6-Hexanetriol** focused on determining its fundamental physical and chemical properties. It is described as a clear, odorless, viscous, high-boiling, and hygroscopic liquid.[1][3] It is miscible with water and polar organic solvents but immiscible with non-polar solvents like benzene and diethyl ether.[1] Compared to glycerol, **1,2,6-Hexanetriol** is more viscous, has a lower density, and is about half as hygroscopic.

Quantitative Data Summary

The following table summarizes the key quantitative data reported in early studies of **1,2,6- Hexanetriol**:



Property	Value	Reference(s)
Molecular Formula	C6H14O3	[5]
Molecular Weight	134.17 g/mol	[5]
Boiling Point	178 °C at 5 mmHg	[2]
151 °C at 1 mmHg	[4]	
Specific Gravity	1.109 g/mL at 25 °C	[2]
1.1030 at 20/4 °C	[4]	
1.10200 to 1.10500 at 20.00 °C	[6]	
Refractive Index	1.478 at 20 °C	
1.4766 at 20 °C	[4]	_
1.47400 to 1.47800 at 20.00 °C	[6]	
Viscosity	2630 centipoises at 20 °C	
1095 centipoises at 30 °C		
2628 centipoises at 20 °C	[4]	_
Flash Point	79 °C (175 °F) (Tag Open Cup)	[4]
Solubility	Miscible with water and acetone. <0.2% by weight in octane and toluene.	

Experimental Protocols Synthesis of 1,2,6-Hexanetriol from Acrolein Dimer (Industrial Method)

This protocol is based on the improved industrial method designed to overcome the limitations of the direct hydrolysis and hydrogenation route.[1]



Materials:

- 2-formyl-3,4-dihydro(2H)pyran (Acrolein Dimer)
- Methanol (or other suitable alcohol)
- 10 N Hydrochloric Acid (or other acid catalyst)
- Water
- Raney Nickel catalyst
- · Hydrogen gas
- Ion exchange resin (for neutralization)

Procedure:

- Formation of the Intermediate: Dissolve 250 g of 2-formyl-3,4-dihydro(2H)pyran in one liter of methanol. Acidify the solution with 0.1 cc of 10 N hydrochloric acid. The reaction to saturate the olefinic double bond is carried out at approximately 20°C and takes about four hours.
- Hydrolysis and Hydrogenation: Dilute the resulting solution with 500 g of water. Transfer the
 mixture to an autoclave. Add 12.5 g of Raney nickel catalyst. Pressurize the autoclave with
 hydrogen to 20 atm and heat to 140°C. The hydrogenation is typically complete in about 1.5
 hours, indicated by the cessation of hydrogen absorption.[1]
- Purification: After cooling and depressurizing the autoclave, filter the reaction mixture to remove the Raney nickel catalyst. Neutralize the acidity of the filtrate by passing it over an ion exchange resin.
- Isolation: Evaporate the solvents (water and methanol) under reduced pressure to obtain
 practically pure, colorless, and odorless 1,2,6-Hexanetriol. The reported yield is
 approximately 98% of the theoretical quantity.

Visualizations Synthesis Pathway of 1,2,6-Hexanetriol from Propylene



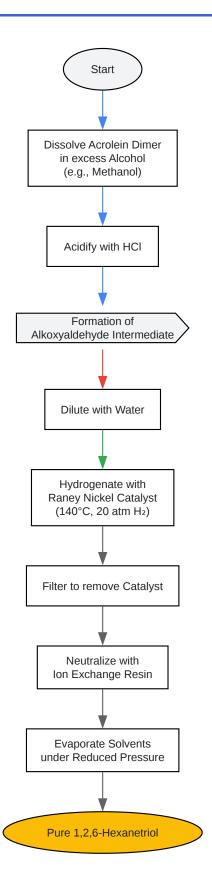


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Caption: Synthesis of 1,2,6-Hexanetriol from Propylene.

Experimental Workflow for Industrial Production





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- To cite this document: BenchChem. [early research on 1,2,6-Hexanetriol discovery and characterization]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b095081#early-research-on-1-2-6-hexanetriol-discovery-and-characterization]

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